
(3,6-Dimethylhepta-1,5-dien-2-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,6-Dimethylhepta-1,5-dien-2-yl)benzene is an organic compound characterized by a benzene ring substituted with a (3,6-dimethylhepta-1,5-dien-2-yl) group. This compound is of interest due to its unique structure, which combines a benzene ring with a branched alkyl chain containing two double bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,6-Dimethylhepta-1,5-dien-2-yl)benzene typically involves the alkylation of benzene with a suitable alkyl halide or alkene. One common method is the Friedel-Crafts alkylation, where benzene reacts with (3,6-dimethylhepta-1,5-dien-2-yl) chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the selectivity and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(3,6-Dimethylhepta-1,5-dien-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The double bonds in the alkyl chain can be oxidized to form epoxides or diols.
Reduction: Hydrogenation can reduce the double bonds to single bonds, resulting in a saturated alkyl chain.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or platinum catalysts.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Epoxides, diols, and carboxylic acids.
Reduction: Saturated alkyl derivatives.
Substitution: Halogenated benzene derivatives.
Scientific Research Applications
(3,6-Dimethylhepta-1,5-dien-2-yl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3,6-Dimethylhepta-1,5-dien-2-yl)benzene depends on the specific reactions it undergoes. In electrophilic aromatic substitution, the benzene ring acts as a nucleophile, attacking electrophiles to form substituted products. The double bonds in the alkyl chain can participate in addition reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Comparison with Similar Compounds
Similar Compounds
(3,6-Dimethylhepta-1,5-dien-2-yl)benzene: Unique due to its specific substitution pattern and the presence of two double bonds in the alkyl chain.
(3,6-Dimethylhepta-1,5-dien-2-yl)cyclohexane: Similar structure but with a cyclohexane ring instead of benzene.
(3,6-Dimethylhepta-1,5-dien-2-yl)phenol: Contains a hydroxyl group on the benzene ring, adding different reactivity.
Uniqueness
The uniqueness of this compound lies in its combination of a benzene ring with a branched alkyl chain containing two double bonds, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
CAS No. |
830345-31-8 |
|---|---|
Molecular Formula |
C15H20 |
Molecular Weight |
200.32 g/mol |
IUPAC Name |
3,6-dimethylhepta-1,5-dien-2-ylbenzene |
InChI |
InChI=1S/C15H20/c1-12(2)10-11-13(3)14(4)15-8-6-5-7-9-15/h5-10,13H,4,11H2,1-3H3 |
InChI Key |
WVYRBGUWTOATNK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC=C(C)C)C(=C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(6,8-Dichloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-1-pyrrolidin-1-ylethanone](/img/structure/B14204619.png)

![1,2,2,3,3,4,4,5,6,6,7,7,8,8-Tetradecafluorobicyclo[3.2.1]octane](/img/structure/B14204627.png)
![4-{4-[(Naphthalene-1-carbonyl)amino]piperidin-1-yl}butanoic acid](/img/structure/B14204636.png)
![1-(4-{4-[2-(Pyridin-2-YL)ethenyl]phenyl}piperazin-1-YL)octan-1-one](/img/structure/B14204642.png)
![Quinoline, 8-[2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-pyrimidinyl]-](/img/structure/B14204648.png)
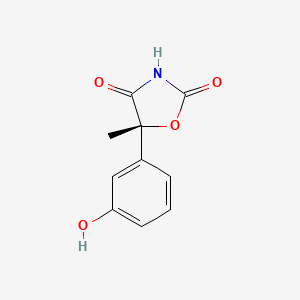
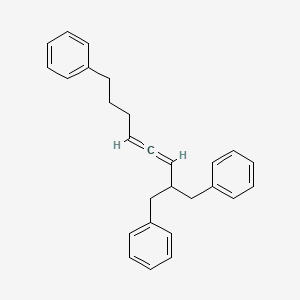
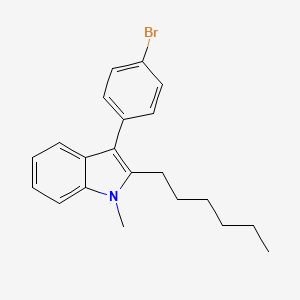
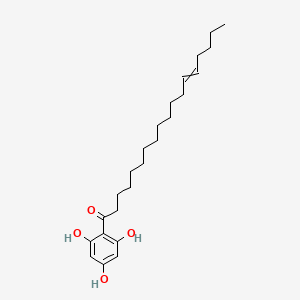

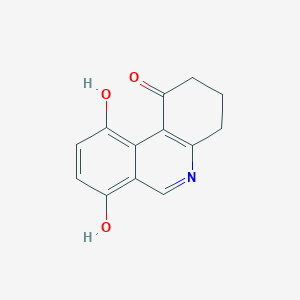

![4-[(4-Chlorobut-2-en-1-yl)sulfanyl]-2H-1-benzopyran-2-one](/img/structure/B14204696.png)
